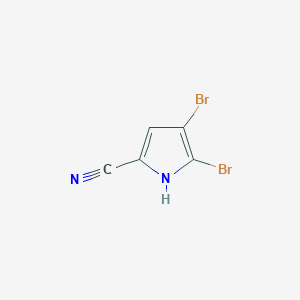

4,5-dibromo-1H-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVJCGBSMPWVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314747 | |

| Record name | 4,5-dibromo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34649-19-9 | |

| Record name | NSC288037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dibromo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dibromo 1h Pyrrole 2 Carbonitrile

Direct Halogenation Strategies for Pyrrole-2-carbonitriles

The direct introduction of bromine atoms onto the pyrrole (B145914) ring of 1H-pyrrole-2-carbonitrile presents a straightforward approach to obtaining the target compound. However, the inherent reactivity of the pyrrole ring towards electrophilic substitution necessitates careful control of reaction conditions to achieve the desired 4,5-dibromination pattern.

Regioselective Bromination Approaches to Pyrrole Derivatives

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of substitution is significantly influenced by the nature of the substituent already present on the ring. For pyrroles bearing an electron-withdrawing group, such as a nitrile (-CN) at the C-2 position, electrophilic substitution is generally directed towards the C-4 and C-5 positions. This is because the deactivating effect of the nitrile group is less pronounced at these positions compared to the C-3 position. Consequently, the direct bromination of 1H-pyrrole-2-carbonitrile is expected to yield a mixture of 4-bromo-, 5-bromo-, and 4,5-dibromo-1H-pyrrole-2-carbonitrile. To obtain the desired 4,5-dibromo product selectively, an excess of the brominating agent is typically required.

Studies on the bromination of other 2-acylpyrroles have shown that the reaction often yields a mixture of 4- and 5-bromo derivatives, with the 4-bromo isomer often being the major product under certain conditions. ebi.ac.uknih.gov However, by manipulating the reaction conditions and the choice of brominating agent, the selectivity can be shifted. For instance, substrate-controlled regioselective bromination has been demonstrated for pyrrole-2-carboxamides, where specific reagents can favor the formation of the 5-bromo derivative. nih.gov

Investigation of Bromination Reagents and Reaction Conditions

A variety of brominating agents can be employed for the halogenation of pyrroles. The choice of reagent and reaction conditions is crucial for controlling the extent and regioselectivity of the bromination.

N -Bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyrroles due to its milder nature compared to elemental bromine, which can lead to polymerization and the formation of polybrominated products. researchgate.netrsc.orgmdpi.comutrgv.edu The reaction is typically carried out in a suitable solvent, and the stoichiometry of NBS can be adjusted to favor either mono- or di-bromination. For the synthesis of this compound, at least two equivalents of NBS would be necessary. The reaction of 2,5-bis(2-thienyl)pyrrole with NBS in a mixture of acetic acid and chloroform (B151607) has been shown to result in bromination at the β-position of the pyrrole ring. researchgate.netrsc.org

Tetrabutylammonium tribromide (TBABr₃) is another effective and milder brominating agent that can provide good regioselectivity. nih.govnih.gov It has been successfully used for the regioselective bromination of pyrrole-2-carboxamides, favoring C-5 bromination. nih.gov Its application to pyrrole-2-carbonitrile (B156044) could potentially offer a controlled route to the 4,5-dibrominated product.

The DMSO/HBr system has also been reported as an effective brominating agent for pyrrole derivatives, affording high yields of bromo compounds under mild conditions. acs.org The combination of acetyl bromide and dimethyl sulfoxide (B87167) has also been used for the bromination of polysubstituted pyrroles. acs.org

| Brominating Agent | General Applicability in Pyrrole Bromination | Potential Outcome for 1H-Pyrrole-2-carbonitrile |

| N -Bromosuccinimide (NBS) | Widely used for mono- and poly-bromination of pyrroles. researchgate.netrsc.orgmdpi.comutrgv.edu | Can yield a mixture of 4-bromo, 5-bromo, and 4,5-dibromo derivatives. Stoichiometry is key. |

| Tetrabutylammonium tribromide (TBABr₃) | Offers good regioselectivity, particularly for C-5 bromination in some 2-substituted pyrroles. nih.govnih.gov | May provide a more controlled route to 4,5-dibromination. |

| Bromine (Br₂) | Highly reactive, can lead to over-bromination and polymerization. | Requires careful control of conditions to avoid unwanted side reactions. |

| DMSO/HBr | Effective for bromination of various pyrroles under mild conditions. acs.org | A potential alternative for the synthesis of the target compound. |

Indirect Synthetic Pathways to the 4,5-Dibrominated Pyrrole Carbonitrile Core

Synthesis via Conversion of 4,5-Dibromo-1H-pyrrole-2-carbaldehyde Oxime

One plausible indirect route is through the dehydration of 4,5-dibromo-1H-pyrrole-2-carbaldehyde oxime. guidechem.comguidechem.com Aldoximes can be converted to nitriles using a variety of dehydrating agents. ebi.ac.uknih.govnih.govrsc.orgorganic-chemistry.org This two-step approach involves the initial synthesis of 4,5-dibromo-1H-pyrrole-2-carbaldehyde, followed by its conversion to the corresponding oxime and subsequent dehydration.

Common reagents for the dehydration of aldoximes to nitriles include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and various modern reagents developed for mild and efficient conversions. jove.comlibretexts.orgorgoreview.com For example, the use of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) in the presence of a base like DBU has been shown to be effective for this transformation under mild conditions. nih.gov

Utilization of 4,5-Dibromo-1H-pyrrole-2-carboxylic Acid and its Esters as Precursors

Another versatile precursor for the synthesis of this compound is 4,5-dibromo-1H-pyrrole-2-carboxylic acid or its corresponding esters. sigmaaldrich.comuni.lusynquestlabs.comtargetmol.com The conversion of a carboxylic acid to a nitrile typically proceeds through the formation of a primary amide, which is then dehydrated.

The first step involves the conversion of the carboxylic acid to an activated derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or by using a coupling agent, followed by reaction with ammonia (B1221849) to form 4,5-dibromo-1H-pyrrole-2-carboxamide. masterorganicchemistry.comlibretexts.org This primary amide can then be dehydrated to the target nitrile using reagents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). libretexts.orgorgoreview.commasterorganicchemistry.comlibretexts.org

| Precursor | Intermediate | Key Transformation | Common Reagents |

| 4,5-Dibromo-1H-pyrrole-2-carbaldehyde oxime | - | Dehydration | P₂O₅, SOCl₂, BOP reagent, Acetic anhydride (B1165640) ebi.ac.uknih.govjove.comorgoreview.com |

| 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | 4,5-Dibromo-1H-pyrrole-2-carboxamide | Amide formation and subsequent dehydration | 1. SOCl₂, NH₃ 2. P₂O₅, POCl₃, SOCl₂ libretexts.orgorgoreview.commasterorganicchemistry.comlibretexts.org |

Preparation from Related Halogenated Pyrrole Intermediates

The synthesis can also be envisioned starting from other halogenated pyrrole intermediates. For instance, if a monobrominated pyrrole-2-carbonitrile, such as 4-bromo-1H-pyrrole-2-carbonitrile or 5-bromo-1H-pyrrole-2-carbonitrile, is available, a subsequent bromination step could be employed to introduce the second bromine atom at the remaining vacant position on the pyrrole ring. smolecule.comsigmaaldrich.combldpharm.com This approach would again rely on the principles of regioselective electrophilic substitution on the pyrrole ring, as discussed in section 2.1.1. The reactivity of the monobrominated substrate would be influenced by the presence of both the electron-withdrawing nitrile group and the deactivating but ortho-, para-directing bromine atom.

Advanced Synthetic Techniques Applicable to Pyrrole Functionalization

The direct and selective introduction of functional groups onto the pyrrole ring is a significant challenge in organic synthesis. Advanced synthetic techniques, particularly those employing transition-metal catalysis and dearomatization-rearomatization strategies, have emerged as powerful tools for the construction of polysubstituted pyrroles, including halogenated derivatives like this compound.

Transition-Metal Catalyzed Routes for Polysubstituted Pyrroles

Transition-metal catalysis offers a versatile and efficient approach to the synthesis of polysubstituted pyrroles. These methods can involve the construction of the pyrrole ring itself or the direct functionalization of a pre-existing pyrrole core. A variety of transition metals, including palladium, rhodium, and copper, have been successfully employed in these transformations.

Palladium-catalyzed cross-coupling reactions are particularly prevalent for the arylation of pyrroles. For instance, the direct arylation of indoles, pyrroles, and furans with aryl chlorides has been demonstrated using a palladium acetate (B1210297) catalyst and a 2-(dicyclohexylphosphino)-biphenyl ligand. acs.org While this method focuses on C-C bond formation, the principles can be extended to C-halogen bond formation. A notable example is the palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines, which yields 3-bromopyrroles, retaining the bromine atom for further modifications. researchgate.netnih.govrsc.org

Rhodium catalysts have also proven effective in the synthesis of polysubstituted pyrroles. Rhodium-catalyzed transannulation of 1,2,3-triazoles with alkynes provides a route to variously substituted pyrroles. researchgate.netrsc.orgresearchgate.net Furthermore, rhodium(III)-catalyzed C-H activation has been utilized for the halogenation of various heterocycles. researchgate.net This approach allows for the direct introduction of halogen atoms onto the pyrrole ring with high regioselectivity.

Copper-catalyzed reactions represent a cost-effective and practical alternative for the synthesis of functionalized pyrroles. Copper-mediated halogenation of aromatic compounds, including those with directing groups, has been extensively studied. organic-chemistry.orgcaltech.edunih.gov For example, a copper-catalyzed heteroannulation of O-acetyl oximes with β-ketoesters or nitriles can produce polysubstituted pyrroles. rsc.org Additionally, copper on carbon (Cu/C) has been used as a heterogeneous catalyst for the synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines. nih.govrsc.org

The following table summarizes selected examples of transition-metal catalyzed reactions for the synthesis of functionalized pyrroles.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Pd(OAc)₂, 2-(dicyclohexylphosphino)-biphenyl | Pyrrole, Aryl Chloride | Arylated Pyrrole | Moderate to Good | acs.org |

| Pd(OAc)₂, Ligand | Bromoalkyne, N-allylamine | 3-Bromopyrrole | - | researchgate.netnih.govrsc.org |

| Cp*Rh(MeCN)₃₂ | 1-(2H)-phthalazinone, N-iodosuccinimide | Iodinated Phthalazinone | - | researchgate.net |

| Cu(OAc)₂, Ligand | O-acetyl oxime, β-ketoester | Polysubstituted Pyrrole | - | rsc.org |

| Cu/C | 3,6-dihydro-1,2-oxazine | Functionalized Pyrrole | High | nih.govrsc.org |

Dearomatization-Rearomatization Processes for Pyrrole Skeletons

Dearomatization-rearomatization strategies provide a unique and powerful approach to the synthesis of highly substituted pyrroles that can be difficult to access through direct substitution methods. This strategy involves the temporary disruption of the aromaticity of the pyrrole ring to allow for the introduction of new functional groups, followed by the restoration of aromaticity.

A recent study demonstrated an efficient protocol for the synthesis of highly functionalized 2H-pyrroles through the dearomative chlorination of 1H-pyrroles. The resulting 2,5-dichloro-substituted 2H-pyrroles are highly reactive intermediates that can be further functionalized by nucleophilic substitution. Subsequent rearomatization can then lead to polysubstituted pyrroles. While this study focused on chlorination, the principle can be extended to bromination.

Palladium-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles has been developed to produce chiral polysubstituted 2H-pyrroles with high enantioselectivity. Iridium-catalyzed intramolecular asymmetric allylic substitution reactions have also been used to achieve the asymmetric dearomatization of pyrroles, leading to spiro-2H-pyrrole derivatives. These dearomatized intermediates can potentially undergo further reactions, including halogenation, before rearomatization.

The following table provides examples of dearomatization-rearomatization strategies for the functionalization of pyrroles.

| Reaction Type | Catalyst/Reagent | Intermediate | Final Product | Key Feature | Reference |

| Dearomative Chlorination | N-Chlorosuccinimide | 2,5-dichloro-2H-pyrrole | 2,5-diaminated 2H-pyrrole | Triple nucleophilic modification | |

| Pd-catalyzed Asymmetric Allylic Dearomatization | Pd(0)/Chiral Ligand | Chiral 2H-pyrrole | Chiral Polysubstituted 2H-pyrrole | High enantioselectivity | |

| Ir-catalyzed Asymmetric Allylic Dearomatization | [Ir(cod)Cl]₂, Chiral Ligand | Spiro-2H-pyrrole | Spiro-2H-pyrrole derivative | Asymmetric synthesis of spirocycles |

Chemical Reactivity and Transformation Mechanisms of 4,5 Dibromo 1h Pyrrole 2 Carbonitrile

Reactivity of the Nitrile Functional Group

The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the pyrrole (B145914) ring and also serves as a key site for various chemical modifications.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of nitrile chemistry, leading to a variety of functional group transformations. While specific studies on 4,5-dibromo-1H-pyrrole-2-carbonitrile are not extensively documented, the reactivity can be inferred from the well-established behavior of aromatic and heterocyclic nitriles.

Common nucleophilic additions to the nitrile group include:

Hydrolysis: In the presence of strong acids or bases, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide intermediate. This transformation is fundamental for converting the cyano group into other valuable functionalities.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This provides a direct route to aminomethylpyrrole derivatives. Raney Nickel is a common catalyst for the reduction of nitriles to primary amines wikipedia.orgmasterorganicchemistry.comyoutube.com.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, ketones. This allows for the introduction of new carbon-carbon bonds at the 2-position of the pyrrole ring.

These reactions are summarized in the table below:

| Nucleophile/Reagent | Product Functional Group |

| H₂O (acid or base catalyst) | Carboxylic acid or Amide |

| LiAlH₄ or H₂/Catalyst | Primary amine |

| RMgX or RLi | Ketone |

This table illustrates the expected products from nucleophilic addition reactions at the cyano moiety based on general nitrile reactivity.

The nitrile group is a valuable synthon for the construction of fused heterocyclic rings. These reactions often proceed through an initial nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization.

A prominent example of such a cyclization is the Thorpe-Ziegler reaction , which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone wikipedia.orglscollege.ac.inchem-station.comyoutube.com. While this reaction is intramolecular, the underlying principle of nitrile self-condensation is relevant. In the context of this compound, intermolecular reactions with other nitriles or dinuclear species can lead to the formation of larger heterocyclic systems.

Furthermore, the introduction of a suitable nucleophilic group at the N-1 position of the pyrrole ring can facilitate intramolecular cyclization onto the C-2 nitrile. This strategy is widely used for the synthesis of fused ring systems. For instance, the reaction of a 2-aminopyrrole derivative (which could be conceptually derived from the nitrile) with various electrophiles can lead to the formation of pyrrolo[2,3-d]pyrimidines, a class of compounds with significant biological activity scielo.org.mxgoogle.commdpi.comnih.govmdpi.com.

A general representation of a cyclization pathway is shown below:

| Reactant with 2-cyanopyrrole | Fused Heterocyclic System |

| Guanidine | Pyrrolo[2,3-d]pyrimidine |

| Hydrazine (B178648) | Pyrrolo[2,3-d]pyridazine |

| Hydroxylamine | Pyrrolo[2,3-d]isoxazole |

This table provides examples of potential fused heterocyclic systems that can be synthesized from this compound through cyclization reactions involving the nitrile group.

Transformations Involving the Bromine Substituents

The two bromine atoms on the pyrrole ring are key handles for a variety of synthetic transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on halogenated aromatic and heteroaromatic rings is a well-established transformation wikipedia.orglibretexts.orgmasterorganicchemistry.comnih.govyoutube.com. The electron-withdrawing nitrile group at the C-2 position and the inherent electron-deficient nature of the pyrrole ring can facilitate the displacement of the bromine atoms by strong nucleophiles. The reactivity of the bromine atoms at the C-4 and C-5 positions may differ, potentially allowing for selective substitution under controlled conditions.

Common nucleophiles that can displace the bromine atoms include:

Alkoxides and Thiolates: These nucleophiles can introduce alkoxy and alkylthio groups onto the pyrrole ring.

Amines: The reaction with primary or secondary amines can lead to the formation of aminopyrrole derivatives chemguide.co.uklibretexts.orgyoutube.commsu.eduyoutube.com.

Cyanide: The introduction of another nitrile group is possible, which could then be further elaborated.

The general mechanism for SNAr involves the addition of the nucleophile to the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the bromide ion to restore the aromaticity of the pyrrole ring libretexts.orgmasterorganicchemistry.com.

The bromine atoms on the pyrrole ring can be selectively removed through catalytic hydrogenation. This process, known as hydrodehalogenation, is a useful method for the synthesis of less substituted pyrrole derivatives. Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source (e.g., hydrogen gas or a transfer hydrogenating agent like ammonium formate) can effectively cleave the C-Br bonds researchwithrutgers.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.netsci-hub.se.

The reaction conditions can often be tuned to achieve selective monodebromination or complete debromination. Generally, aryl bromides are more readily reduced than aryl chlorides, and this selectivity can be exploited in molecules containing different halogen atoms organic-chemistry.org. The nitrile group is typically stable under these conditions, allowing for the selective removal of the bromine atoms organic-chemistry.orgsci-hub.se. Raney Nickel is also a well-known catalyst for hydrogenation reactions and can be used for the reduction of various functional groups wikipedia.orgmasterorganicchemistry.comyoutube.comacs.orgwikipedia.org.

| Catalyst | Hydrogen Source | Product |

| Pd/C | H₂ gas | 1H-pyrrole-2-carbonitrile |

| Pd/C | Ammonium formate | 1H-pyrrole-2-carbonitrile |

| Raney Ni | H₂ gas | 1H-pyrrole-2-carbonitrile |

This table summarizes common conditions for the reductive debromination of this compound.

The bromine atoms on the pyrrole ring are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base nih.govnih.govmdpi.commdpi.com. This reaction is highly versatile and tolerates a wide range of functional groups. For this compound, Suzuki coupling can be used to introduce aryl, heteroaryl, or vinyl substituents at the 4- and/or 5-positions. The regioselectivity of the coupling can often be controlled by the reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Other important palladium-catalyzed cross-coupling reactions that can be employed with this compound include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide, providing a route to alkynyl-substituted pyrroles crossref.orgrsc.orgnih.govorganic-chemistry.orgresearchgate.net.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide psu.edunih.govthieme-connect.de.

A typical Suzuki coupling reaction is illustrated below:

| Boronic Acid (Ar-B(OH)₂) | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4,5-diphenyl-1H-pyrrole-2-carbonitrile |

| 2-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 4,5-di(thiophen-2-yl)-1H-pyrrole-2-carbonitrile |

| Vinylboronic acid | Pd(OAc)₂ / PPh₃ | Et₃N | 4,5-divinyl-1H-pyrrole-2-carbonitrile |

This table provides illustrative examples of Suzuki coupling reactions with this compound, showcasing the introduction of various substituents.

Modifications of the Pyrrole Ring System

The pyrrole ring of this compound is susceptible to a variety of modifications, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into N-functionalization, additions to the pyrrole ring, and more complex annulation or rearrangement reactions.

The presence of the N-H proton in this compound provides a handle for various N-functionalization strategies, including alkylation, acylation, and arylation. These modifications are crucial for altering the electronic properties of the pyrrole ring and for introducing functionalities that can influence biological activity or serve as points for further chemical elaboration.

N-Alkylation: The N-alkylation of pyrroles is a common strategy to introduce alkyl groups onto the nitrogen atom. For electron-deficient pyrroles like this compound, this transformation is typically achieved by deprotonation of the pyrrole nitrogen with a suitable base to form the corresponding pyrrolide anion, which then acts as a nucleophile towards an alkylating agent. Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides or carbonates in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The choice of base and solvent can be critical to achieving high yields and avoiding side reactions.

N-Acylation: N-acylation introduces an acyl group to the pyrrole nitrogen, further decreasing the electron density of the ring and providing a handle for further transformations. This is typically accomplished by reacting the pyrrole with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting N-acylpyrroles can be more stable and may exhibit different reactivity patterns compared to the N-H precursor.

N-Arylation: The introduction of an aryl group at the pyrrole nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst to couple the pyrrole with an aryl halide or triflate. These N-aryl derivatives are of interest for their potential applications in materials science and medicinal chemistry.

While specific examples for the N-functionalization of this compound are not extensively documented in the literature, the general principles of pyrrole chemistry suggest that these strategies would be applicable. The electron-withdrawing nature of the bromo and cyano substituents would increase the acidity of the N-H proton, facilitating its removal and subsequent reaction with electrophiles.

The aza-Michael addition, or conjugate addition of an N-nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. In the context of 4,5-dihalo-1H-pyrrole-2-carbonitriles, the pyrrole nitrogen can act as a nucleophile, adding to Michael acceptors to generate N-substituted derivatives.

A notable example is the cinchona-based primary amine-catalyzed enantioselective aza-Michael reaction of 4,5-dihalo-1H-pyrrole-2-carbonitriles with α,β-unsaturated aldehydes. buchler-gmbh.com This reaction provides a stereoselective route to 4,5-dihalo-1-(1-substituted-3-hydroxypropyl)-1H-pyrrole-2-carbonitrile derivatives. buchler-gmbh.com The use of a chiral organocatalyst allows for the control of the stereochemistry at the newly formed stereocenter.

Table 1: Organocatalyzed Aza-Michael Addition of 4,5-Dihalo-1H-pyrrole-2-carbonitriles

| Entry | Michael Acceptor | Catalyst | Product | Enantiomeric Excess (ee) |

| 1 | Cinnamaldehyde | (8α,9S)-6′-Methoxycinchonan-9-amine | 4,5-Dibromo-1-(3-hydroxy-1-phenylpropyl)-1H-pyrrole-2-carbonitrile | High |

| 2 | Crotonaldehyde | (8α,9S)-6′-Methoxycinchonan-9-amine | 4,5-Dibromo-1-(1-methyl-3-hydroxypropyl)-1H-pyrrole-2-carbonitrile | High |

The success of this reaction highlights the nucleophilic character of the pyrrole nitrogen in 4,5-dihalo-1H-pyrrole-2-carbonitriles and provides a valuable method for the synthesis of chiral, functionalized pyrrole derivatives.

The construction of fused heterocyclic systems containing a pyrrole ring is a significant area of research due to the prevalence of such scaffolds in biologically active molecules. While specific studies on the annulation of this compound are limited, the reactivity of the pyrrole ring suggests several potential strategies.

Annulation Reactions: One potential avenue for annulation involves the synthesis of pyrrolo[2,3-d]pyrimidines. Although not starting from this compound, multi-component reactions have been developed for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net This suggests that a suitably functionalized 4,5-dibromopyrrole could potentially undergo cyclization to form a fused pyrimidine ring. Another approach involves the thermal cyclization of 4-pyrimidylhydrazones to yield pyrrolo[2,3-d]pyrimidines, though this method has shown limited generality. rsc.org

Skeletal Rearrangements: Skeletal rearrangements of the pyrrole ring itself are less common but can provide access to novel heterocyclic structures. Recently, a "skeletal recasting" strategy has been developed for the synthesis of fully substituted pyrroles from simple pyrroles via a sequence of dearomatization and rearomatization steps. nih.gov This type of transformation, if applied to a complex substrate like this compound, could lead to highly functionalized and structurally diverse products. Another emerging area is the skeletal editing of azetines to produce halogenated pyrroles, which represents a ring expansion strategy. chemrxiv.org While these advanced methods have not yet been specifically applied to this compound, they represent the forefront of pyrrole chemistry and suggest potential future directions for the transformation of this compound.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling the selectivity and efficiency of these reactions. This section delves into the elucidation of specific reaction mechanisms and the analysis of factors governing regioselectivity and stereoselectivity.

The derivatization of this compound can proceed through various mechanistic pathways depending on the reagents and reaction conditions.

Aza-Michael Addition Mechanism: The organocatalyzed aza-Michael addition of 4,5-dihalo-1H-pyrrole-2-carbonitriles to α,β-unsaturated aldehydes is believed to proceed through the formation of an enamine intermediate from the aldehyde and the chiral primary amine catalyst. The pyrrole nitrogen then attacks this activated enamine in a stereoselective manner, directed by the chiral catalyst. Subsequent hydrolysis of the resulting intermediate yields the final product. Computational studies, such as Density Functional Theory (DFT) calculations, could provide further insight into the transition state of this reaction, helping to rationalize the observed enantioselectivity. researchgate.net

Regioselectivity: In reactions involving the pyrrole ring, regioselectivity is a key consideration. For electrophilic substitution reactions, the electron-rich nature of the pyrrole ring typically directs incoming electrophiles to the C2 or C5 positions. However, in this compound, these positions are already substituted. Therefore, electrophilic attack, if it were to occur on the carbon framework, would likely be directed to the C3 position, though the electron-withdrawing groups deactivate the ring towards such reactions. In nucleophilic reactions, the regioselectivity is dictated by the positions of the electron-withdrawing groups. For instance, nucleophilic aromatic substitution could potentially occur at the bromine-bearing carbons, although this is generally a difficult reaction for pyrroles.

Stereoselectivity: As demonstrated in the aza-Michael addition, stereoselectivity is a critical aspect of the functionalization of this compound, particularly when new chiral centers are formed. The stereochemical outcome is often controlled by the use of chiral catalysts or reagents that create a chiral environment around the reacting molecules. The analysis of transition state models, often aided by computational chemistry, is a powerful tool for understanding and predicting the stereoselectivity of these transformations. For the cinchona-alkaloid catalyzed aza-Michael reaction, the catalyst is believed to form a hydrogen-bonding network that orients the substrates in a specific manner, leading to the preferential formation of one enantiomer.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dibromo 1h Pyrrole 2 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4,5-dibromo-1H-pyrrole-2-carbonitrile, the ¹H NMR spectrum is expected to be relatively simple. The structure contains two protons: one attached to the nitrogen (N-H) and one on the pyrrole (B145914) ring at the C3 position. The N-H proton typically appears as a broad singlet with a chemical shift that can vary significantly depending on the solvent and concentration, but generally falls in the range of 8.0-12.0 ppm. The proton at the C3 position (H3) is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent nitrile group and the bromine atoms, likely placing it in the aromatic region, estimated around 7.0-7.5 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct carbon signals are anticipated. The chemical shifts are influenced by the substituents. The carbon of the nitrile group (C≡N) is typically found in the 110-125 ppm range. The four carbons of the pyrrole ring would have their shifts dictated by the attached groups. The brominated carbons (C4 and C5) would appear at a higher field (lower ppm value) than typical aromatic carbons due to the heavy atom effect of bromine. The C2 carbon, attached to the electron-withdrawing nitrile group, would be shifted downfield. The C3 carbon would resonate at a chemical shift typical for a protonated sp² carbon in a heteroaromatic ring.

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | N-H | 8.0 - 12.0 | broad singlet |

| C3-H | 7.0 - 7.5 | singlet | |

| ¹³C NMR | C2 | 125 - 135 | singlet |

| C3 | 115 - 125 | singlet | |

| C4 | 100 - 110 | singlet | |

| C5 | 95 - 105 | singlet | |

| C≡N | 110 - 125 | singlet |

Mass Spectrometry (MS) Applications in Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₅H₂Br₂N₂), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be a distinctive cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This would result in three main peaks for the molecular ion: one for the molecule containing two ⁷⁹Br atoms, one for a mix of ⁷⁹Br and ⁸¹Br, and one for two ⁸¹Br atoms, with an intensity ratio of approximately 1:2:1. The monoisotopic mass of the compound is 247.85847 Da. guidechem.com

Fragmentation pathways for pyrrole derivatives are often influenced by the substituents on the ring. nih.gov For this compound, common fragmentation would likely involve the sequential loss of bromine atoms ([M-Br]⁺) and the hydrocyanic acid molecule ([M-HCN]⁺). The stability of the pyrrole ring means that the molecular ion is often one of the most abundant peaks in the spectrum. lsu.edu The fragmentation of brominated aromatic compounds can also involve the loss of Br₂. nih.gov

A related derivative, 4,5-dibromo-1H-pyrrole-2-carboxamide, has been studied, and while specific fragmentation data is not detailed, its analysis relies on mass spectrometry for structural confirmation. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z (for ⁷⁹Br) | Significance |

| [M]⁺ | [C₅H₂Br₂N₂]⁺ | 248 | Molecular ion (isotope pattern) |

| [M+2]⁺ | [C₅H₂⁷⁹Br⁸¹BrN₂]⁺ | 250 | Molecular ion (isotope pattern) |

| [M+4]⁺ | [C₅H₂Br₂N₂]⁺ | 252 | Molecular ion (isotope pattern) |

| [M-Br]⁺ | [C₅H₂BrN₂]⁺ | 169 | Loss of one bromine atom |

| [M-HCN]⁺ | [C₄HBr₂N]⁺ | 221 | Loss of hydrocyanic acid |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

For this compound, the key functional groups that would give rise to characteristic absorption bands are the N-H bond, the C≡N (nitrile) bond, and the C-Br bonds, as well as the vibrations of the pyrrole ring itself.

N-H Stretch: A characteristic sharp to medium absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. researchgate.net

C≡N Stretch: The nitrile group has a very characteristic, sharp absorption band of medium intensity in the region of 2220-2260 cm⁻¹. This peak is often a clear indicator of the presence of a nitrile functional group. sigmaaldrich.com

C-Br Stretch: The carbon-bromine stretching vibrations occur in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹, but can be difficult to assign definitively.

Pyrrole Ring Vibrations: The C=C and C-N stretching vibrations of the pyrrole ring are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net C-H bending vibrations (both in-plane and out-of-plane) would also be present.

FTIR and Raman spectroscopy are complementary techniques. While the N-H and C≡N stretches are active in both, their relative intensities can differ. Research on related pyrrole derivatives consistently employs FTIR to confirm the presence of key functional groups as part of their structural characterization. researchgate.netresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Pyrrole N-H | 3200 - 3500 | Medium, Sharp |

| C≡N Stretch | Nitrile | 2220 - 2260 | Medium, Sharp |

| C=C/C-N Stretch | Pyrrole Ring | 1400 - 1600 | Medium to Strong |

| C-H Bending | Pyrrole C-H | 800 - 1000 | Medium |

| C-Br Stretch | Bromo-substituent | 500 - 600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While the crystal structure for this compound itself is not publicly documented, data from closely related structures provide insight into the expected solid-state conformation. For instance, the crystal structure of a derivative, 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, has been determined. researchgate.net This compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis of such structures reveals a nearly planar pyrrole ring, as expected for an aromatic system.

For this compound, a single crystal X-ray diffraction experiment would be expected to confirm the planarity of the pyrrole ring and provide precise measurements of the C-Br, C-C, C-N, and C≡N bond lengths and the angles between them. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H proton and the nitrogen atom of the nitrile group, which dictate the crystal packing.

Table 4: Illustrative Crystallographic Data from a Related Brominated Pyrrole Derivative

| Parameter | Value for 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4183 |

| b (Å) | 15.185 |

| c (Å) | 13.1826 |

| β (°) | 133.905 |

| Volume (ų) | 1358.4 |

| Z | 4 |

Computational and Theoretical Investigations of 4,5 Dibromo 1h Pyrrole 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 4,5-dibromo-1H-pyrrole-2-carbonitrile, these calculations provide a detailed picture of its geometry, electron distribution, and reactivity tendencies.

Molecular Geometry and Properties: The initial step in any computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized geometry, various physicochemical properties can be calculated. While comprehensive research studies are limited, basic computational properties for this compound have been reported. guidechem.com

Interactive Table: Computed Properties of this compound

| Property | Value | Description |

| Molecular Formula | C₅H₂Br₂N₂ | The elemental composition of the molecule. |

| Molecular Weight | 249.893 g/mol | The mass of one mole of the compound. guidechem.com |

| XLogP3-AA | 2.5 | A computed measure of hydrophobicity. guidechem.com |

| Topological Polar Surface Area (TPSA) | 39.6 Ų | The surface area of polar atoms, influencing membrane permeability. guidechem.com |

| Complexity | 150 | A measure of the intricacy of the molecular structure. guidechem.com |

| Heavy Atom Count | 9 | The number of non-hydrogen atoms in the molecule. guidechem.com |

Electronic Structure and Reactivity Descriptors: DFT calculations illuminate the electronic landscape of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen of the nitrile group and the pyrrolic nitrogen, indicating sites susceptible to electrophilic attack or hydrogen bonding. The regions around the hydrogen atom on the pyrrole (B145914) nitrogen would exhibit positive potential. This analysis is crucial for predicting how the molecule will interact with other reagents or biological targets.

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction coordinate, from reactants to products, researchers can identify intermediates and, most importantly, the high-energy transition states that govern the reaction rate.

For this compound, a relevant reaction to model would be a nucleophilic aromatic substitution, where one of the bromine atoms is replaced. DFT calculations can map the potential energy surface for such a reaction. This involves:

Identifying Stationary Points: Locating the minimum energy structures of the reactants, intermediates (like a Meisenheimer complex), and products.

Locating Transition States (TS): Finding the first-order saddle point on the potential energy surface that connects two minima. This structure represents the highest energy barrier that must be overcome for the reaction to proceed.

Calculating Energy Barriers: The difference in energy between the reactants and the transition state gives the activation energy (Ea), a key determinant of reaction kinetics.

A study on a different dibromo-aromatic system reacting with copper cyanide, for instance, used DFT to reveal a two-step mechanism, calculating the thermodynamic parameters and activation energies for each step. A similar approach for this compound would provide critical insights for optimizing synthetic procedures.

Interactive Table: Hypothetical Energy Profile for a Substitution Reaction

| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

| Reactants | 0.0 | 0.0 | Starting materials: this compound + Nucleophile |

| Transition State 1 (TS1) | +25.4 | +27.1 | Energy barrier for the formation of the reaction intermediate. |

| Intermediate | +5.2 | +6.8 | A transient species formed during the reaction. |

| Transition State 2 (TS2) | +15.8 | +16.5 | Energy barrier for the collapse of the intermediate to products. |

| Products | -10.1 | -9.5 | Final substituted pyrrole product. |

Molecular Docking Simulations for Interaction Profiling with Biological Macromolecules

Given that many pyrrole-containing natural products are enzyme inhibitors, molecular docking is a vital computational technique to predict and analyze how this compound might bind to a biological target. Docking simulations place the ligand (the pyrrole) into the active site of a protein and calculate a "docking score," which estimates the binding affinity. nih.gov

The process involves:

Selection of a Target: Based on the activities of similar compounds, potential targets could include protein kinases, DNA gyrase, or various reductases. nih.gov

Preparation: 3D structures of both the ligand and the protein (often obtained from the Protein Data Bank) are prepared, which includes adding hydrogen atoms and assigning charges.

Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding site.

Analysis: The resulting poses are ranked by scoring functions. The best poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atoms), hydrophobic interactions, and π-π stacking.

For example, docking this compound into the ATP-binding site of a protein kinase could reveal hydrogen bonds between the pyrrole N-H or the nitrile nitrogen and amino acid residues like aspartate or glutamine. mdpi.com The bromine atoms could form crucial halogen bonds, a type of interaction increasingly recognized for its importance in ligand binding.

Interactive Table: Hypothetical Molecular Docking Results

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| EGFR Kinase (4HJO) | -8.2 | Met793, Asp855 | Hydrogen bond with pyrrole N-H; Halogen bond with C-Br. nih.gov |

| DHFR (3FYV) | -7.5 | Ile7, Arg57 | Hydrogen bond with nitrile group; Hydrophobic interactions. nih.gov |

| 15-Lipoxygenase (1LOX) | -6.9 | Leu414, Phe177 | π-π stacking with pyrrole ring; Hydrophobic interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A robust QSAR model can predict the activity of untested or even unsynthesized molecules, making it a powerful tool for drug discovery.

To develop a QSAR model for a class of compounds including this compound, the following steps are taken:

Data Set Assembly: A training set of structurally related bromopyrrole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated. These numerical values represent different aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and an external test set of compounds not used in model development. Statistically robust models are characterized by high correlation coefficients (R²) and predictive validation scores (Q²). nih.gov

Once validated, the model can be used to predict the biological activity of this compound and to design new derivatives with potentially higher potency by suggesting structural modifications that favorably alter the key descriptors in the model.

Interactive Table: Examples of Descriptors for a QSAR Model

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric/Topological | Molecular Volume, Wiener Index | Size, shape, and branching of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic composition and H-bonding capacity |

Applications of 4,5 Dibromo 1h Pyrrole 2 Carbonitrile As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems and Molecular Scaffolds

The reactive nature of the bromine and nitrile functionalities, coupled with the inherent aromaticity of the pyrrole (B145914) ring, allows for a diverse range of chemical transformations. This has enabled chemists to utilize 4,5-dibromo-1H-pyrrole-2-carbonitrile in the synthesis of intricate heterocyclic systems and novel molecular scaffolds.

Synthesis of Pyrrolamide and Pyrrolizine Derivatives

The nitrile group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4,5-dibromo-1H-pyrrole-2-carboxylic acid. mdpi.comnih.govresearchgate.net This carboxylic acid is a crucial intermediate for the synthesis of pyrrolamide derivatives . Through standard amide bond-forming reactions, this acid can be coupled with various amines to generate a library of N-substituted 4,5-dibromopyrrolamides. rsc.org A common method involves the use of coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate the reaction between the carboxylic acid and an amine. frontiersin.org

While the direct synthesis of pyrrolizine derivatives from this compound is less commonly reported, a plausible synthetic pathway can be envisioned. The synthesis of pyrrolizines often involves the intramolecular cyclization of N-substituted pyrroles. researchgate.netnih.gov A potential route would involve the N-alkylation of the pyrrole nitrogen of a 4,5-dibromo-1H-pyrrole-2-carboxamide derivative with a suitable alkyl halide containing a functional group that can subsequently cyclize onto the pyrrole ring. For instance, palladium-catalyzed intramolecular cyclization is a known method for constructing pyrrolizine-fused heterocycles. acs.org

Incorporation into Hybrid Molecular Structures

The 4,5-dibromopyrrole motif is a key component in the design of hybrid molecular structures , where it is combined with other pharmacologically active scaffolds to create novel compounds with potentially enhanced or synergistic biological activities. For example, researchers have synthesized conjugates of azetidin-2-ones (β-lactams) with the 4,5-dibromopyrrole motif, inspired by the diverse medicinal properties of both classes of compounds. nih.gov These hybrid molecules have been investigated for their antineoplastic activities. nih.gov

Another significant area of application is in the development of novel antibacterial agents. The 4,5-dibromopyrrole scaffold has been successfully hybridized with other antibacterial frameworks, such as 1,2,3-triazole and isoxazole (B147169) heterocycles, to generate new potential inhibitors of bacterial enzymes. nih.govresearchgate.net

Role in the Chemical Design and Synthesis of Functional Organic Molecules

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of a variety of functional organic molecules, ranging from potential pharmaceuticals to advanced materials.

Precursors for DNA Gyrase Inhibitor Scaffolds

A significant application of this compound derivatives is in the development of DNA gyrase inhibitors . acs.orgrsc.org DNA gyrase is a crucial bacterial enzyme that is a validated target for antibacterial drugs. The 4,5-dibromopyrrolamide moiety has been identified as a key pharmacophore for inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. frontiersin.org

Researchers have designed and synthesized numerous series of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide and 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives. acs.orgresearchgate.netnih.gov These studies have revealed important structure-activity relationships (SAR), indicating that the nature of the substituent on the amide nitrogen plays a critical role in the inhibitory activity. For instance, certain 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivatives bearing the 4,5-dibromopyrrolamide moiety have shown potent inhibition of E. coli DNA gyrase with IC₅₀ values in the submicromolar to low micromolar range. acs.orgnih.gov

| Derivative Type | Target Enzyme | IC₅₀ Range (µM) | Reference |

| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivatives | E. coli DNA gyrase | 0.891 - 10.4 | acs.org |

| 2-(2-Aminothiazol-4-yl)acetic acid scaffold derivatives | E. coli DNA gyrase | 15.9 - 169 | acs.org |

| 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | E. coli DNA gyrase | 0.28 - 0.90 | nih.govresearchgate.net |

Synthetic Analogues of Marine Bromopyrrole Alkaloids

Many marine organisms, particularly sponges of the genus Agelas, produce a diverse family of bromopyrrole alkaloids with a wide range of biological activities, including antimicrobial, anti-biofilm, and anticancer properties. researchgate.net Oroidin (B1234803) is a well-known example of this class of natural products. rsc.org The 4,5-dibromo-1H-pyrrole-2-carboxamide core is a characteristic feature of many of these alkaloids.

The chemical instability and limited availability of these natural products from their marine sources have spurred synthetic efforts to produce them and their analogues in the laboratory. 4,5-Dibromo-1H-pyrrole-2-carboxylic acid, derived from the title carbonitrile, is a key starting material in the total synthesis of oroidin and its congeners. rsc.orgresearchgate.net Synthetic strategies often involve the coupling of this bromopyrrole unit with other heterocyclic fragments, such as 2-aminoimidazole, to construct the complex architectures of these marine natural products. nih.gov The synthesis of these analogues not only provides access to larger quantities of these compounds for biological evaluation but also allows for the creation of novel derivatives with potentially improved properties.

Derivatization for Advanced Materials Science Applications

The pyrrole ring is a fundamental building block for a variety of functional organic materials , particularly in the field of electronics. Polypyrrole is a well-known conducting polymer. nih.govfrontiersin.orgmdpi.com The introduction of bromine atoms onto the pyrrole ring can significantly influence the electronic properties and reactivity of the resulting monomers and polymers.

While the direct application of this compound in materials science is not extensively documented, the derivatization of brominated pyrroles is a promising area of research. For instance, brominated 2,5-bis(2-thienyl)pyrroles have been shown to undergo solid-state polymerization to form bromine-doped conjugated polymers. researchgate.netrsc.org These materials exhibit electrical conductivity and have potential applications in sensors and photoacoustic imaging. researchgate.net

Furthermore, pyrrole derivatives are key components in the synthesis of diketopyrrolopyrrole (DPP) dyes and pigments, which are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. frontiersin.orgrsc.orgresearchgate.net The functionalization of the pyrrole core, including halogenation, is a critical strategy for tuning the electronic and photophysical properties of these materials. Therefore, this compound represents a potential precursor for novel DPP-based materials with tailored properties for advanced electronic applications.

Advanced Chemical Probes and Ligands

The marine-derived scaffold, 4,5-dibromo-1H-pyrrole, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products. The inherent reactivity and structural features of this heterocyclic system make it an attractive starting point for the design and synthesis of advanced chemical probes and ligands targeting a variety of biological macromolecules. The nitrile functionality of this compound, in particular, serves as a versatile synthetic handle, enabling its elaboration into a diverse array of functional groups suitable for molecular recognition and reporting.

The nitrile group can be chemically transformed into several key functionalities that are prevalent in pharmacologically active molecules. For instance, hydrolysis of the nitrile can yield a carboxylic acid, while reduction can produce an amine. Furthermore, the nitrile can participate in cycloaddition reactions to form heterocycles like tetrazoles, which are recognized bioisosteres of carboxylic acids. drughunter.comcambridgemedchemconsulting.comnih.govopenaccessjournals.com This chemical versatility allows for the systematic modification of the pyrrole scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets.

Research into the development of inhibitors for various enzymes has highlighted the potential of the 4,5-dibromopyrrole core. While many studies report the synthesis and activity of derivatives bearing a carboxamide or carboxylic acid at the 2-position, this compound represents a key intermediate for accessing these and other important functionalities.

One area of investigation involves the design of inhibitors for bacterial enzymes, which is crucial in the fight against antibiotic resistance. For example, derivatives of pyrrole-2-carboxamide have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter in Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies have shown that substitution on the pyrrole ring and the carboxamide moiety can significantly enhance anti-tuberculosis activity. nih.gov The synthesis of such carboxamide derivatives can be readily envisioned from the corresponding nitrile precursor.

Another significant application lies in the development of inhibitors for enzymes implicated in human diseases. Pyrrole derivatives have been explored as potent inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling and a target for autoimmune diseases and transplant rejection. nih.gov Similarly, dual inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two enzymes linked to Alzheimer's disease, have been designed based on a pyrrol-2-yl-phenyl scaffold. rsc.org

Furthermore, the development of fluorescent probes for biological imaging is another promising application. For instance, fluorescent pyrrole-based probes have been developed for the detection of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer. rsc.org Although the specific examples may not start directly from this compound, the underlying pyrrole scaffold demonstrates its utility in the construction of such molecular tools. The dibromo substitution pattern can also be exploited to fine-tune the electronic and photophysical properties of potential fluorescent probes.

The following table summarizes key research findings on pyrrole-based inhibitors for various enzyme targets, highlighting the potential for derivatives of this compound in these applications.

| Target Enzyme | Type of Pyrrole Derivative | Key Research Finding | Potential Role of this compound |

| Mycobacterial Membrane Protein Large 3 (MmpL3) | Pyrrole-2-carboxamides | Potent anti-tuberculosis activity through inhibition of MmpL3. nih.gov | A key synthetic precursor for the generation of the active carboxamide functionality. |

| Lymphocyte-specific kinase (Lck) | Pyrrole derivatives | Potent enzyme inhibitory activity with IC50 values in the nanomolar range. nih.gov | Serves as a versatile starting material for the synthesis of diverse pyrrole-based inhibitors. |

| Acetylcholinesterase (AChE) / Beta-site APP Cleaving Enzyme 1 (BACE1) | Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives | Dual inhibition of AChE and BACE1, a promising strategy for Alzheimer's disease. rsc.org | The nitrile can be transformed into the carboximidamide moiety, a key part of the pharmacophore. |

| Metallo-β-lactamases (MBLs) | 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Identification of novel inhibitors to combat β-lactam resistance in bacteria. nih.gov | The pyrrole scaffold can be explored as an alternative core for MBL inhibitors. |

| Cyclooxygenase-2 (COX-2) | Fluorescent pyrrole-based probes | Development of fluorescent probes for detecting COX-2 activity. | The dibromopyrrole core can be functionalized to create novel fluorescent probes. |

Future Directions and Emerging Research Avenues in 4,5 Dibromo 1h Pyrrole 2 Carbonitrile Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The advancement of green chemistry principles is crucial for the environmentally responsible production of fine chemicals, including derivatives of 4,5-dibromo-1H-pyrrole-2-carbonitrile. Future research will likely focus on developing synthetic routes that are both sustainable and atom-economical.

Current multi-step syntheses of complex pyrrole (B145914) derivatives often generate significant chemical waste. The concept of atom economy, which emphasizes the maximization of atoms from reactants being incorporated into the final product, is a key driver for innovation. researchgate.net Methodologies such as the intramolecular ring-to-ring isomerization of azirines offer a 100% atom economy approach to synthesizing fused pyrrole systems, a strategy that could be adapted for complex derivatives of our target molecule. mdpi.com

The development of catalytic systems is at the forefront of sustainable synthesis. For instance, iridium-catalysed processes that construct the pyrrole ring from renewable secondary alcohols and amino alcohols represent a significant step forward, eliminating two equivalents of hydrogen gas as the only byproduct. nih.gov Another promising avenue is the use of recyclable heterogeneous catalysts, such as Pd/C and HZSM-5, which have been successfully employed for the eco-friendly synthesis of 4,5-substituted pyrrole-3-carbonitriles with high yields. researchgate.net Adapting these catalytic methods for the specific synthesis or derivatization of this compound could drastically reduce the environmental footprint.

Future synthetic strategies are expected to move towards one-pot, two-step processes, similar to the conversion of 2,5-dimethylfuran (B142691) to pyrrole compounds, which boasts high carbon efficiency and a very low E-factor (a measure of waste generated). nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrrole Synthesis

| Methodology | Key Features | Potential Application for this compound |

| Classical Methods (e.g., Paal-Knorr) | Well-established, versatile. | Foundation for existing syntheses, but often lack atom economy. |

| Iridium-Catalyzed Synthesis | Uses renewable alcohols, eliminates H₂ gas. nih.gov | A greener alternative for constructing the core pyrrole ring. |

| Heterogeneous Catalysis (Pd/C, HZSM-5) | Recyclable catalysts, high yields, eco-friendly. researchgate.net | Sustainable synthesis of functionalized pyrrole-carbonitriles. |

| Aziridine Ring-Opening | Highly atom-economical, forms multi-substituted pyrroles. nih.gov | Efficient synthesis of complex derivatives with minimal waste. |

| One-Pot, Two-Step Processes | High carbon efficiency, low E-factor. nih.gov | Streamlined and sustainable production from bio-based precursors. |

Exploration of Undiscovered Reactivity and Novel Catalytic Transformations

The bromine and nitrile functionalities of this compound offer a rich playground for exploring new chemical reactions. The carbon-bromine bonds are particularly attractive targets for catalytic transformations.

Recent advancements have shown the possibility of catalytically oxidizing carbon-halogen bonds using water as the oxidant, liberating hydrogen gas in the process. acs.org Applying such a transformation to this compound could provide a novel route to its corresponding carboxylic acid, 4,5-dibromo-1H-pyrrole-2-carboxylic acid, which is also a valuable synthetic intermediate. acs.orguni.lu

Furthermore, the pyrrole ring itself can participate in various cycloaddition and cross-coupling reactions. The development of novel catalysts could unlock previously unknown reactivity patterns, leading to the synthesis of entirely new classes of pyrrole-containing compounds. For example, structure-activity relationship (SAR) studies on related pyrrole-3-carbonitriles have shown that the carbonitrile group is crucial for certain biological activities. nih.gov Catalytic methods that selectively transform the nitrile or the bromine atoms without affecting the other would be highly valuable for creating libraries of compounds for biological screening.

The synthesis of pyrrole-fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines from pyrrole-based enaminones highlights another area of potential exploration. nih.gov Investigating the reactivity of this compound in similar cyclization reactions could lead to novel fused systems with unique properties.

Integration into Advanced Functional Material Synthesis

The unique electronic and structural features of the pyrrole ring make it a valuable component in the design of advanced functional materials. researchgate.net The presence of electron-withdrawing bromine atoms and a nitrile group in this compound suggests its potential utility in optoelectronic applications.

Pyrrole-based polymers are known for their electrical conductivity and are used in various material science applications. researchgate.net The specific substitutions on the pyrrole ring can be used to tune the electronic properties of these materials. The dibromo and cyano functionalities on the target compound could be exploited to create polymers with tailored band gaps and conductivity.

Furthermore, pyrrole derivatives are being investigated for their use in organic light-emitting diodes (OLEDs). Theoretical studies on conjugated composites based on phenyl and pyrrole have been carried out to assess their potential as OLED candidates. researchgate.net The unique substitution pattern of this compound could be leveraged to design new materials with enhanced luminescence and charge-transport properties.

Another application lies in the functionalization of materials like carbon black for use in elastomer composites, which can lead to improved performance in products such as tires. nih.gov The reactive sites on this compound could be used to covalently attach it to various substrates, thereby modifying their surface properties.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The interface between synthetic chemistry and chemical biology is arguably the most promising area for future research on this compound and its derivatives. This compound is derived from a marine sponge and its analogs have shown significant biological activity, making it a prime candidate for further investigation as a therapeutic agent. nih.gov

Recent studies have focused on creating hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide with other heterocyclic moieties like 1,2,3-triazoles and isoxazoles. researchgate.net These hybrid molecules have shown promise as inhibitors of E. coli DNA gyrase, a key target for antibacterial drugs. researchgate.net Some of these compounds displayed potent activity against Gram-negative bacteria and also showed promising antitubercular activity against Mycobacterium tuberculosis. nih.govresearchgate.net

Future research will likely involve the synthesis of a wider range of derivatives and hybrids to expand the structure-activity relationship (SAR) knowledge. nih.gov The goal is to optimize the inhibitory activity against specific biological targets while improving the physicochemical properties for better drug-likeness. Molecular docking studies will continue to play a crucial role in understanding the interactions between these compounds and their target enzymes, guiding the design of more potent inhibitors. nih.govresearchgate.net

The development of these pyrrole derivatives as broad-spectrum metallo-β-lactamase inhibitors is another active area of research, aiming to combat antibiotic resistance. nih.gov The versatility of the pyrrole scaffold allows for systematic modifications to probe the key structural features required for potent and broad-spectrum enzyme inhibition.

Table 2: Bioactive Derivatives and Hybrids of the 4,5-Dibromopyrrole Scaffold

| Compound Class | Biological Target/Activity | Key Research Findings |

| Pyrrole-Triazole/Isoxazole (B147169) Hybrids | E. coli DNA gyrase inhibitors, antibacterial, antitubercular. nih.govresearchgate.net | Good DNA gyrase inhibitory activity; more effective against Gram-negative bacteria. |

| Pseudoceratine Analogs | Antibacterial. nih.gov | Dihalogenation on the pyrrole ring is important for intense activity. |

| 2-Aminopyrrole-3-carbonitrile Derivatives | Metallo-β-lactamase inhibitors. nih.gov | The 3-carbonitrile group is important for inhibitory potency. |

| Pyrrolo[1,2-a]pyrazines | Antifungal. nih.gov | Brominated derivatives are being explored for enhanced activity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dibromo-1H-pyrrole-2-carbonitrile, and how can reaction yields be maximized?

- Methodological Answer : The compound is synthesized via aza-Michael addition reactions, as demonstrated in the catalytic synthesis of bromopyrrole alkaloids. Using chiral pyrrolidine-based organocatalysts (e.g., (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether) can enhance stereoselectivity. Reaction optimization involves controlling solvent polarity (e.g., dichloromethane), temperature (0–25°C), and stoichiometric ratios of reactants like Bz-protected (E)-4-hydroxybut-2-enal . Multi-component one-pot syntheses, as seen in related pyrrole carbonitriles, may also be adapted by combining aldehydes, amines, and nitriles under reflux conditions in ethanol .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and electronic environments.

- IR Spectroscopy : Peaks near 2218–2221 cm for the nitrile group and 1636–1653 cm for conjugated carbonyl or aromatic systems .

- Elemental Analysis : To verify purity and composition (C, H, N percentages).

- Melting Point Determination : To assess crystallinity and batch consistency .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and crystal packing of this compound be systematically analyzed?

- Methodological Answer : Employ graph-set analysis (as per Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings). X-ray diffraction data refined via SHELXL or WinGX can identify intermolecular interactions. For anisotropic displacement parameters, use ORTEP for Windows to visualize thermal ellipsoids and validate geometry with PLATON or CIF-checking tools .

Q. What role does this compound play in asymmetric organocatalysis, and how can its electronic properties be tuned for specific reactions?

- Methodological Answer : The compound’s electron-withdrawing bromo and nitrile groups enhance electrophilicity, making it a reactive dienophile or Michael acceptor. Modify substituents (e.g., replacing bromine with methyl groups) to alter steric and electronic effects. Computational studies (DFT or MD simulations) can predict charge distribution and optimize catalytic activity in reactions like aza-Michael additions .

Q. What challenges arise during X-ray crystallographic refinement of this compound, particularly due to heavy atoms?

- Methodological Answer : Heavy bromine atoms cause strong absorption effects and require careful correction (e.g., multi-scan or empirical methods in SADABS). High-resolution data (≤ 0.8 Å) and TWIN commands in SHELXL are critical for handling potential twinning. Validate final structures using R-factor convergence (< 5%), Hirshfeld surface analysis, and checkCIF validation reports to flag disorder or overfitting .

Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound?

- Methodological Answer : Use iterative hypothesis testing:

- Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS.

- Isotopic Labeling : Track reaction pathways (e.g., C-labeled nitrile groups).

- Computational Modeling : Compare experimental and calculated H NMR shifts or transition-state energies using Gaussian or ORCA software. Cross-validate findings with independent synthetic trials .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.